1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an oxalic acid moiety, and a butan-2-ylphenoxy group.
Scientific Research Applications
1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the butan-2-ylphenoxy intermediate: This step involves the reaction of butan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the butan-2-ylphenoxy intermediate.
Ethoxylation: The butan-2-ylphenoxy intermediate is then reacted with ethylene oxide to introduce ethoxy groups.
Piperidine ring formation: The ethoxylated intermediate is reacted with 4-methylpiperidine under suitable conditions to form the final compound.
Oxalic acid addition: The final step involves the addition of oxalic acid to the piperidine derivative to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow reactors and batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine
- 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-ethylpiperidine
Uniqueness
1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can influence its solubility, stability, and reactivity compared to similar compounds without this group.
Properties
IUPAC Name |
1-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-4-18(3)19-7-5-6-8-20(19)23-16-15-22-14-13-21-11-9-17(2)10-12-21;3-1(4)2(5)6/h5-8,17-18H,4,9-16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZQQVUOCTPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCN2CCC(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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